2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyano group, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of biological pathways . The cyano group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and trifluoromethyl-substituted molecules. Examples are:
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: Known for its use as a RAFT agent in polymerization.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs exhibit improved potency and selectivity due to the presence of the trifluoromethyl group.
Uniqueness
What sets 2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11(2)23(15-5-3-4-13(9-15)17(18,19)20)16(24)12-6-7-22-14(8-12)10-21/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQGFSATSQRQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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